molecular formula C8H11NO2S2 B108253 Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate CAS No. 17823-58-4

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate

Cat. No. B108253
CAS RN: 17823-58-4
M. Wt: 217.3 g/mol
InChI Key: POABRARINOCORV-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is a compound that has been the subject of various synthetic and structural analyses. The compound is related to a class of substances that have been synthesized through different reactions involving cyanoacetate and other chemical entities, which have potential applications in the synthesis of heterocyclic compounds and other areas of organic chemistry .

Synthesis Analysis

The synthesis of related ethyl 2-cyano-3-alkoxypent-2-enoates has been achieved through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex [RuHCl(CO)(PPh3)3]. This reaction has been shown to produce moderate yields and allows for the separation of E- and Z-isomers, which have been structurally determined by X-ray crystallography . Another synthesis route involves the reaction of the lithium salt of ethyl cyanoacetate with specific reagents to produce compounds with a cyano group and a substituted phenyl group . Additionally, a new reagent for the synthesis of heterocyclic compounds has been prepared from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate, showcasing the versatility of cyanoacetate derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various techniques. X-ray crystallography has revealed structural distortions due to steric hindrance in the tetrasubstituted alkene moiety, with significant bond angle expansions . In another study, the compound was found to crystallize in a specific space group, with detailed lattice constants provided, and the existence of the enamine tautomer in the solid state was confirmed .

Chemical Reactions Analysis

The compounds synthesized from ethyl cyanoacetate derivatives have been shown to undergo further chemical transformations. For instance, the substitution of the dimethylamino group with heterocyclic amines leads to the formation of new compounds with potential applications in the synthesis of amino acid derivatives and fused heterocyclic systems . These transformations highlight the reactivity and utility of the ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate class of compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their solid-state structures, spectroscopic properties, and intermolecular interactions. Density functional theory calculations have been used to successfully predict the solid-state structure and conformation, as well as spectroscopic properties . The compounds exhibit various intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for their stability and reactivity .

Scientific Research Applications

Molecular Interactions and Structural Analysis

  • Ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates showcase a variety of nonhydrogen bonding interactions like N⋯π and O⋯π interactions, highlighting their potential in understanding molecular interactions and crystal packing in the field of crystal engineering (Zhang, Wu, & Zhang, 2011).
  • A computational study revealed an unusual C⋯π interaction of non-hydrogen bond type in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, offering insights into electrostatic interactions at the molecular level (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Characterization

  • Detailed characterizations such as IR, UV, and NMR spectrometry were conducted on synthesized compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, aiding in structural analysis and understanding of their molecular makeup (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Biosynthesis in Natural Products

  • In the context of natural products, the compound and its derivatives like ethyl 3-(methylsulfanyl)prop-2-enoate were quantified in Actinidia chinensis 'Hort 16A' kiwifruit, providing insights into flavor compounds' biosynthesis and how storage conditions affect their presence (Günther, Matich, Marsh, & Nicolau, 2010).

Chemical Reactions and Mechanisms

  • The compound played a crucial role in understanding reaction mechanisms, such as in the study of a coenzyme NADH model 1-benzyl-1,4-dihydronicotinamide-mediated reaction, helping to elucidate different reaction pathways and intermediate formations (Fang, Liu, Wang, & Ke, 2006).
  • A computational study on the cycloaddition reactions of 2,3-bis(ethylene sulfonyl)-1,3-butadiene with ethyl vinyl ether among others, where ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate derivatives were involved, contributed to the understanding of reaction mechanisms and stereoselectivity in organic synthesis (Masoumifar, Haghdadi, & Bosra, 2020).

properties

IUPAC Name

ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-4-11-7(10)6(5-9)8(12-2)13-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POABRARINOCORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(SC)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372687
Record name Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate

CAS RN

17823-58-4
Record name Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,3-Bis(methylthio)-2-cyanoacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Moradi, H Eshghi, M Chamsaz, A Darroudi… - Iranian Journal of …, 2017 - ijcce.ac.ir
A simple and rapid solidified vortex assisted 1-undecanol based liquid–liquid microextraction technique was proposed for preconcentration of trace levels of lead ions. The extraction …
Number of citations: 5 www.ijcce.ac.ir

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